N-[(furan-2-yl)methyl]-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Description
N-[(furan-2-yl)methyl]-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a synthetic heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core. Key structural elements include:
- Furan-2-ylmethyl group: Linked via an amide bond, this moiety enhances lipophilicity and may engage in π-π stacking interactions due to the aromatic furan ring .
- Propanamide chain: Bridges the imidazoquinazolinone core to the furan-containing substituent, offering conformational flexibility.
- Sulfanyl-linked carbamoylmethyl group: The sulfanyl (-S-) group connects the core to a carbamoylmethyl substituent, which is further substituted with a 2-methylphenyl group. This substitution likely modulates steric and electronic properties, influencing receptor binding or enzymatic inhibition .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[5-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4S/c1-17-7-2-4-10-20(17)29-24(34)16-37-27-31-21-11-5-3-9-19(21)25-30-22(26(35)32(25)27)12-13-23(33)28-15-18-8-6-14-36-18/h2-11,14,22H,12-13,15-16H2,1H3,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWYIXSZTXCGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[(furan-2-yl)methyl]-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide, also known as F985-0884, is a complex organic molecule with potential biological activities. This article reviews its chemical properties, synthesis, and biological activities, particularly focusing on its anticancer and antimicrobial properties.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H22N4O3S |
| Molecular Weight | 446.53 g/mol |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 2 |
| Rotatable Bonds | 10 |
| LogP (Partition Coefficient) | 3.531 |
| Water Solubility (LogSw) | -3.80 |
| pKa (Acid Dissociation Constant) | 11.65 |
Synthesis
The synthesis of this compound involves multiple steps that typically include the reaction of furan derivatives with imidazoquinazoline intermediates. The specific synthetic route can significantly influence the yield and purity of the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to F985-0884. For instance, derivatives containing imidazoquinazoline structures have shown promising activity against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key proteins involved in cancer cell proliferation and survival, such as Bcl-2 and other anti-apoptotic factors.
- Case Studies : In vitro studies have shown that modifications in the phenyl ring significantly affect the cytotoxicity of these compounds. For example, introducing electron-donating groups enhances their activity .
Antimicrobial Activity
Emerging evidence suggests that F985-0884 may also possess antimicrobial properties.
- Antibacterial Studies : Compounds with similar structures have been tested against various bacterial strains, showing moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
- Inhibition Mechanisms : The antibacterial effects are likely due to interference with bacterial metabolic pathways or cell wall synthesis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increase in cytotoxicity |
| Sulfur-containing moieties | Enhanced antibacterial properties |
| Imidazoquinazoline core | Critical for anticancer efficacy |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and reported bioactivities:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycle Influence: The imidazoquinazolinone core (target compound) is structurally distinct from triazoles () or sulfonamides (). This core may confer unique binding modes to kinase or protease targets compared to simpler heterocycles. Triazole derivatives (e.g., ) exhibit potent anti-exudative activity, suggesting that the sulfanyl group and aromatic substituents are critical for this effect .
Substituent Effects: 2-Methylphenyl vs. Furan vs. Thiophene: Replacing the furan group (target) with thiophene () increases lipophilicity but may reduce hydrogen-bonding capacity due to sulfur’s lower electronegativity .
Synthetic Strategies: The target compound’s synthesis likely involves coupling reactions similar to those in (diazonium salt coupling) and (chloroacetyl chloride-mediated sulfonamide formation) .
Bioactivity Trends :
- Compounds with sulfanyl linkages (target, ) often show improved metabolic stability compared to ether or amine analogs.
- Anti-exudative activity in triazole derivatives () correlates with the presence of both sulfanyl and furan groups, suggesting the target compound may share this activity .
Research Findings and Implications
- Activity Prediction : Based on analogs (), the target compound could exhibit dual anti-inflammatory and antioxidant effects, though experimental validation is required.
- Synthetic Challenges: The imidazoquinazolinone core’s synthesis may require multi-step protocols, as seen in ’s diazonium coupling and ’s carbamoylation steps .
Preparation Methods
Cyclization of Nitrobenzaldehyde and Diamines
The imidazoquinazoline core is synthesized via a cyclocondensation reaction between 2-nitrobenzaldehyde and benzene-1,2-diamine in ethanol under reflux with glacial acetic acid as a catalyst. This yields 2-(2-nitrophenyl)-1H-benzo[d]imidazole as an intermediate. Subsequent reduction of the nitro group using stannous chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid/methanol produces the corresponding amine.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Ethanol, glacial acetic acid, reflux | 85–90 |
| Nitro group reduction | SnCl₂·2H₂O, HCl, methanol, 60°C | 78–82 |
Condensation-Cyclization with Substituted Benzaldehydes
The amine intermediate undergoes condensation with substituted benzaldehydes (e.g., 2-methylbenzaldehyde) in glacial acetic acid at 80°C to form the imidazo[1,2-c]quinazolin-3-one scaffold. This step introduces the quinazoline ring through intramolecular cyclization.
Introduction of the Sulfanyl-Carbamoylmethyl Group
Thiolation at Position 5
The sulfanyl group is introduced via nucleophilic aromatic substitution at position 5 of the imidazoquinazoline core. Treatment with thiourea in dimethylformamide (DMF) at 100°C generates the thiol intermediate, which is subsequently alkylated with chloroacetamide derivatives.
Example Protocol
- React imidazoquinazolin-3-one with thiourea (1.2 eq) in DMF for 6 hours.
- Alkylate with 2-chloro-N-(2-methylphenyl)acetamide (1.5 eq) in the presence of potassium carbonate (K₂CO₃) at 60°C.
Carbamoylmethyl Functionalization
The carbamoylmethyl group is installed by reacting the thiolated intermediate with 2-chloro-N-(2-methylphenyl)acetamide under basic conditions. This step ensures regioselective attachment of the carbamoylmethylsulfanyl moiety.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinazoline-H), 7.65–7.12 (m, aromatic-H), 4.32 (s, 2H, SCH₂).
- LC-MS : m/z 429.1 [M+H]⁺ (calculated for C₂₁H₁₈N₄O₂S).
Propanamide Side Chain Assembly
Synthesis of N-(Furan-2-ylmethyl)propanamide
The propanamide side chain is prepared by reacting furan-2-ylmethylamine with propionyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
Reaction Scheme
$$
\text{Furan-2-ylmethylamine} + \text{CH₃CH₂COCl} \xrightarrow{\text{TEA, DCM}} \text{N-(Furan-2-ylmethyl)propanamide}
$$
Optimization Notes
Coupling to the Imidazoquinazoline Core
The final step involves coupling the propanamide side chain to the imidazoquinazoline scaffold using a carbodiimide-based coupling agent. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF facilitate amide bond formation.
Procedure
- Activate the carboxylic acid group of the imidazoquinazoline derivative with EDCI/HOBt (1.2 eq each) in DMF for 1 hour.
- Add N-(furan-2-ylmethyl)propanamide (1.1 eq) and stir at room temperature for 12 hours.
- Purify via reverse-phase HPLC to isolate the final compound.
Yield and Characterization
- Isolated Yield : 65–70%.
- High-Resolution Mass Spectrometry (HRMS) : m/z 602.2143 [M+H]⁺ (calculated for C₃₁H₃₁N₅O₄S).
Industrial-Scale Considerations
Continuous Flow Synthesis
For large-scale production, continuous flow reactors optimize the cyclization and coupling steps by enhancing heat transfer and reducing reaction times.
Green Chemistry Modifications
- Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent.
- Use enzymatic catalysis for amide bond formation to reduce waste.
Challenges and Mitigation Strategies
Regioselectivity in Thiolation
Competing substitution at position 7 of the imidazoquinazoline is mitigated by using bulky bases (e.g., DBU) to direct reactivity to position 5.
Purification of Hydrophobic Intermediates
Hydrophobic intermediates (e.g., carbamoylmethylsulfanyl derivatives) require chromatographic purification with gradient elution (hexane/ethyl acetate → methanol/DCM).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
